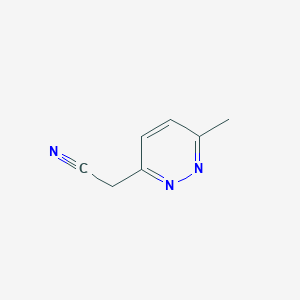
2-(6-Methylpyridazin-3-yl)acetonitrile
Übersicht
Beschreibung
2-(6-Methylpyridazin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3. Its molecular weight is 133.15 . It is typically stored at room temperature and appears as a powder .
Physical and Chemical Properties The InChI code for this compound is 1S/C7H7N3/c1-6-2-3-7(4-5-8)10-9-6/h2-3H,4H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Ligand Substitution Reactions
Research indicates that in the presence of appropriate nucleophiles and under irradiation, complexes like Ru(trpy)(bpy)(NCCH3)2+ undergo ligand substitution reactions, displacing acetonitrile ligands. This finding is significant for understanding the photosubstitution reactions of such complexes (Hecker, Fanwick, & McMillin, 1991).
Anticancer Activity of Derivatives
A series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles were synthesized and showed notable in vitro antitumor activity. This research contributes to the development of new compounds for cancer treatment (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
Luminescent Self-Assembled Heterodinuclear Complexes
Studies have explored the formation of luminescent, self-assembled heterodinuclear complexes using ligands like 2-{6-[N,N-diethylcarbamoyl]pyridin-2-yl}-1,1‘-dimethyl-5,5‘-methylene-2‘-(5-methylpyridin-2-yl)bis[1H-benzimidazole], which react with Ln(III) and Zn(II) in acetonitrile. This research aids in understanding the structural and photophysical properties of such complexes (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996).
Synthesis of Pyridothiazine Derivatives
The synthesis of pyridothiazine derivatives starting from 2-chloro-6-methylpyridine-3-carbonitrile has been described. This approach offers a two-step process for creating derivatives that could be significant in various chemical syntheses (Kobayashi, Iitsuka, & Konishi, 2008).
Formation of Various Structures in Reactions
The interaction of acetonitrile with different compounds results in the formation of a wide variety of different cations and neutral compounds. Such findings are crucial in understanding the chemical behavior and potential applications of acetonitrile in various reactions (Salnikov, Genaev, Vasiliev, & Shubin, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(6-methylpyridazin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-7(4-5-8)10-9-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBUNYSLMCHRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methylpyridazin-3-yl)acetonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

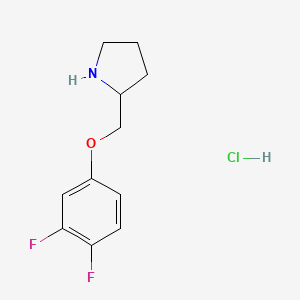

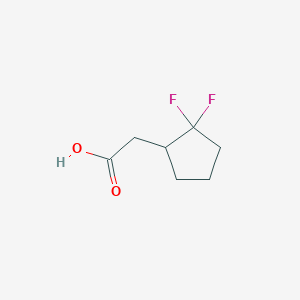
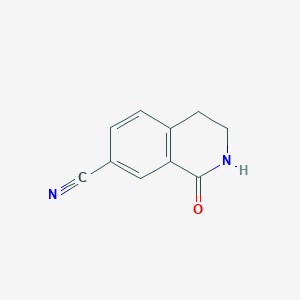

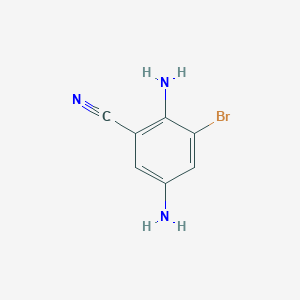
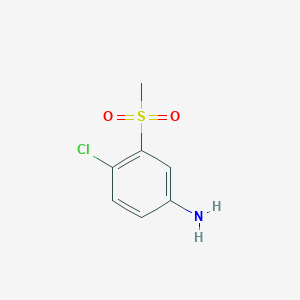
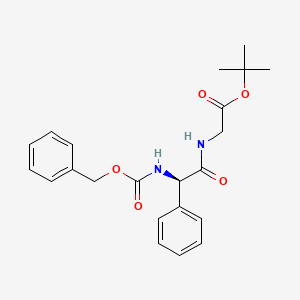
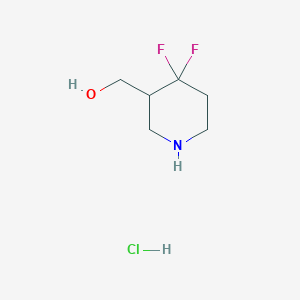

![1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1428810.png)
![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428812.png)
![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1428815.png)
